molecular formula C8H12N2O2S B2781416 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927983-02-6

2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2781416
CAS No.: 927983-02-6
M. Wt: 200.26
InChI Key: HMEIPWPQQHTZSO-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Based Compounds

Thiazoles, heterocyclic compounds containing sulfur and nitrogen, were first synthesized in the late 19th century through the reaction of α-haloketones with thioamides. The discovery of thiamine (vitamin B₁) in 1926 highlighted their biological importance, as its thiazole moiety is critical for enzymatic function. Over the 20th century, thiazoles became central to antibiotic development, exemplified by penicillin derivatives and sulfathiazole. The structural adaptability of thiazoles allowed for diversification into anticancer agents, kinase inhibitors, and anti-inflammatory drugs.

The specific compound 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid was first documented in PubChem in 2006 (CID 9154592), with subsequent modifications to its physicochemical profiles up to 2025. Its synthesis builds upon earlier work on thiazole-2-carboxylic acid derivatives, such as the 14190-59-1 compound, which demonstrated solubility and stability properties conducive to drug formulation.

Significance in Medicinal Chemistry Research

Thiazole derivatives are prized for their ability to modulate protein-protein interactions and enzyme active sites. The 5-carboxylic acid group in 2-(Isopropylamino)-4-methyl-1,3-thiazole enhances hydrogen bonding capacity, while the isopropylamino side chain introduces steric bulk, influencing target selectivity. For instance, hybrid molecules combining thiazole-carboxamides and piperidine moieties have shown enhanced binding to kinase domains.

A comparative analysis of thiazole derivatives reveals distinct advantages:

Property This compound Thiazole-2-carboxylic Acid
Molecular Weight (g/mol) 200.26 129.14
Solubility Moderate in polar solvents Slight in water
pKa ~2.95 (predicted) 2.95 (predicted)
Bioactivity HSET inhibition Limited

This table underscores the enhanced bioactivity profile of the isopropylamino-substituted variant, likely due to increased lipophilicity from the methyl and isopropyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4(2)9-8-10-5(3)6(13-8)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEIPWPQQHTZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-methylthiazole with isopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The isopropylamino group undergoes nucleophilic substitution reactions under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct ExampleSource
AlkylationAlkyl halides, base (e.g., K₂CO₃), DMF, 60°CN-Alkylated thiazole derivatives
AcylationAcetyl chloride, pyridine, RTAcetamide derivatives

These reactions often require polar aprotic solvents (e.g., DMF) and mild bases to avoid ring decomposition. Steric hindrance from the isopropyl group slows reactivity compared to primary amines.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-derived reactions:

Reaction TypeReagents/ConditionsProduct ExampleSource
EsterificationSOCl₂ followed by ROH, refluxEthyl/methyl esters
Amide FormationDCC/DMAP, amines, CH₂Cl₂Thiazole-5-carboxamides
Salt FormationNaOH/HCl, aqueous ethanolSodium/potassium salts

Esterification proceeds via acyl chloride intermediates, while amide coupling uses carbodiimide activators. The electron-withdrawing thiazole ring enhances the acidity of the carboxylic group (pKa ~3.5) .

Thiazole Ring Reactions

The thiazole core enables electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

Limited by electron-deficiency from the carboxylic acid. Halogenation occurs at position 4:

Reaction TypeReagents/ConditionsProductSource
BrominationBr₂, FeBr₃, CHCl₃, 0°C4-Bromo-thiazole derivative

Cycloadditions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

DienophileConditionsProductSource
Maleic anhydrideToluene, 110°C, 12hBicyclic adduct

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiazole ring:

Reaction TypeCatalysts/ReagentsProductSource
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMEBiaryl-thiazole hybrids
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halidesN-Aryl derivatives

These reactions enable C–C/N bond formation for drug candidate libraries . The methyl group at position 4 directs coupling to position 2 or 5 .

Biological Interactions

While not direct chemical reactions, the compound modulates biological targets through non-covalent interactions:

TargetInteraction TypeEffectSource
11β-HSD enzymesCompetitive inhibitionAlters cortisol metabolism
AMPA receptorsAllosteric modulationReduces neuronal excitability

Docking studies suggest hydrogen bonding between the carboxylic acid and GluA2 receptor residues (e.g., Arg485) .

Stability and Reactivity Trends

Key factors influencing reactivity:

  • pH Sensitivity : The carboxylic acid protonates below pH 3, altering solubility and nucleophilicity .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming thiazole amines.

  • Oxidation : The thiazole sulfur resists oxidation under mild conditions but forms sulfoxides with H₂O₂.

Scientific Research Applications

Xanthine Oxidase Inhibition

Recent studies have demonstrated that derivatives of 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid exhibit significant xanthine oxidase inhibitory activities. This enzyme plays a crucial role in the metabolism of purines and is a target for conditions such as gout and hyperuricemia.

  • Key Findings :
    • Compounds derived from this thiazole have shown IC50 values ranging from 3.6 to 9.9 µM, indicating potent inhibitory activity against xanthine oxidase .
    • The mechanism involves binding affinity studies using molecular docking, revealing interactions at the active site of the enzyme (PDB ID: 1N5X) .

Antioxidant Activity

In addition to their role as xanthine oxidase inhibitors, these compounds also demonstrate antioxidant properties. Some derivatives have been found to scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various plant pathogens. Studies indicate that derivatives show significant activity against common agricultural pathogens.

  • Case Study :
    • A series of derivatives were tested against bacterial strains such as Alternaria solani and Botrytis cinerea, with minimum inhibitory concentrations (MIC) reported as low as 1.95 µg/mL for certain strains .
PathogenMIC (µg/mL)
Alternaria solani1.95
Botrytis cinerea15.62
Cercospora arachidicolaNot Effective

Insecticidal Properties

The compound has been evaluated for its effectiveness in controlling agricultural pests. It has shown promise as an insect growth regulator and insecticide.

  • Research Findings :
    • The compound exhibited significant insecticidal activity against larvae of the small cabbage moth, with mortality rates assessed under controlled conditions .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)

  • Structural Difference: Substituted chlorobenzyl group at position 2 instead of isopropylamino.
  • Activity : Demonstrated significant antidiabetic activity in streptozotocin-induced diabetic rats, reducing blood glucose levels and improving insulin sensitivity. The chlorobenzyl group was critical for activity, likely due to enhanced lipophilicity and receptor interactions .
  • Molecular Weight : 286.74 g/mol (C₁₂H₁₁ClN₂O₂S).

Febuxostat (2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic Acid)

  • Structural Difference: A phenyl ring with cyano and isobutoxy substituents replaces the isopropylamino group.
  • Activity : FDA-approved xanthine oxidase inhibitor for treating hyperuricemia and gout. The direct phenyl-thiazole linkage optimizes binding to xanthine oxidase (Ki = 0.6 nM) compared to spacer-containing analogues .
  • Molecular Weight : 316.37 g/mol (C₁₆H₁₆N₂O₃S).

2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives

  • Structural Variations: Benzylamino groups with electron-withdrawing (e.g., -CF₃) or electron-donating substituents.
  • Activity : Designed as xanthine oxidase inhibitors. Derivatives with a methylene spacer between phenyl and thiazole showed moderate inhibition (IC₅₀ = 1.2–5.8 µM) but lower potency than febuxostat. Molecular docking (PDB ID: 1N5X) indicated spacer flexibility may reduce binding efficiency .

4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic Acid

  • Structural Difference : Trifluoromethylphenyl group at position 2.
  • Activity: Not explicitly reported, but the -CF₃ group is hypothesized to enhance metabolic stability and membrane permeability due to increased electronegativity and lipophilicity .
  • Molecular Weight : 316.27 g/mol (C₁₂H₉F₃N₂O₂S).

Data Tables for Comparative Analysis

Table 1: Structural and Pharmacological Comparison

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Activity/Application Reference ID
2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid Isopropylamino 214.28 (C₈H₁₂N₂O₂S) Understudied; structural lead
BAC 4-Chlorobenzylamino 286.74 Antidiabetic (STZ model)
Febuxostat 3-Cyano-4-isobutoxyphenyl 316.37 Xanthine oxidase inhibition
2-(Substituted Benzylamino) derivatives Varied benzylamino groups 250–330 Moderate xanthine oxidase inhibition
Trifluoromethylphenyl analogue 3-(Trifluoromethyl)phenylamino 316.27 Hypothesized metabolic stability

Table 2: Physicochemical Properties

Property 2-(Isopropylamino)-4-methyl-thiazole BAC Febuxostat
LogP (Predicted) 1.8 2.5 3.1
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 3 5 6
Polar Surface Area (Ų) 78.3 85.6 95.2

Key Research Findings and Trends

  • Antidiabetic vs. Antigout Activity : While BAC targets diabetes via oxidative stress modulation, febuxostat and its analogues focus on xanthine oxidase inhibition, highlighting the role of substituents in dictating therapeutic pathways .
  • Impact of Spacer Groups : Febuxostat’s direct phenyl-thiazole linkage confers superior enzyme binding compared to spacer-containing derivatives, as shown in docking studies .
  • Electron-Withdrawing Groups : The -CF₃ group in analogues enhances stability but requires further validation for target selectivity .

Biological Activity

2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 927983-02-6) is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is crucial for its biological activity. The presence of the isopropylamino group enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1.95 µg/mL3.91 µg/mL
Escherichia coli125 µg/mL>1000 µg/mL
Enterococcus faecalis15.62 µg/mL62.5 µg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of thiazole derivatives has been documented in various studies. For example, one study demonstrated that a related thiazole compound exhibited significant free radical scavenging activity, which is essential for protecting cells from oxidative stress . The ability to mitigate oxidative damage is crucial in preventing chronic diseases such as diabetes and cancer.

Anti-inflammatory Effects

Thiazole derivatives have also shown promise in reducing inflammation. In animal models, compounds with similar structures have been reported to lower pro-inflammatory cytokines and restore normal levels of inflammatory markers in tissues affected by chronic inflammation . This suggests potential applications in treating inflammatory diseases.

Antidiabetic Potential

Recent studies have indicated that thiazole derivatives can improve insulin sensitivity and reduce hyperglycemia in diabetic models. For example, administration of a thiazole derivative significantly reversed elevated glucose levels and improved lipid profiles in diabetic rats . This highlights the compound's potential role in managing diabetes through antioxidant and anti-inflammatory mechanisms.

Study on Xanthine Oxidase Inhibition

A study focused on the xanthine oxidase inhibitory activity of thiazole derivatives found that certain analogs showed moderate inhibition compared to standard drugs like Febuxostat. This activity is relevant for conditions like gout and hyperuricemia, where xanthine oxidase plays a critical role in uric acid production .

Research on AMPA Receptor Modulation

Another significant area of research involves the modulation of AMPA receptors by thiazole derivatives. These compounds have been shown to act as negative allosteric modulators, affecting receptor kinetics and offering insights into their potential use in neurological disorders .

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELXL for small-molecule refinement. Collect intensity data on a single crystal (e.g., Mo-Kα radiation, λ = 0.71073 Å). Refinement parameters include R1 < 0.05 and wR2 < 0.15 for high-resolution data. The isopropylamino group’s stereochemistry and thiazole ring planarity are critical validation points .
  • NMR : ¹H NMR (DMSO-d6) shows characteristic signals: δ ~1.2 ppm (isopropyl CH3), δ ~2.5 ppm (thiazole CH3), and δ ~8.1 ppm (carboxylic acid proton, exchangeable). ¹³C NMR confirms the carboxylic acid carbonyl at ~170 ppm .

What analytical methods are recommended for quantifying this compound in biological matrices?

Basic Research Question
Reverse-phase HPLC with UV detection (λ = 230–260 nm) is standard. Use a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0; 40:60 v/v), and flow rate (1.0 mL/min). Validate linearity (1–100 µg/mL, R² > 0.999), precision (%RSD < 2%), and recovery (>90%) per ICH guidelines. LC-MS/MS is preferred for trace analysis in plasma, with ESI+ ionization and MRM transitions (e.g., m/z 229 → 185) .

How can researchers evaluate the compound’s antidiabetic activity in preclinical models?

Advanced Research Question
Use streptozotocin (STZ)-induced neonatal NIDDM rats. Administer the compound orally (50–100 mg/kg/day for 4 weeks). Monitor:

  • Glucose metabolism : Fasting blood glucose (↓30–40% expected), HbA1c (↓1.5–2.0%).
  • Oxidative stress : Measure MDA (↓40–50%) and SOD/GSH (↑20–30%) in pancreatic tissue.
  • Histopathology : Assess β-cell preservation (H&E staining) and insulin immunoreactivity. Include a positive control (e.g., metformin) and statistical analysis (ANOVA, p < 0.05) .

What structural modifications enhance the compound’s bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies highlight:

  • Essential groups : The isopropylamino moiety (↑ lipophilicity, t1/2) and 4-methyl-thiazole (↑ metabolic stability).
  • Modifiable sites : Replace the carboxylic acid with ester prodrugs (↑ oral bioavailability) or introduce electron-withdrawing groups (e.g., Cl at the benzyl position) to ↑ potency (EC50 ↓20–30%) .

How can computational modeling predict physicochemical properties and binding modes?

Advanced Research Question

  • Physicochemical properties : Use SwissADME to calculate LogP (~2.1), TPSA (~87.7 Ų), and solubility (≈0.1 mg/mL).
  • Docking studies : AutoDock Vina models binding to targets like xanthine oxidase (ΔG ≈ −8.5 kcal/mol). Key interactions: H-bonding between the carboxylic acid and Arg880, hydrophobic contacts with Phe914 .

How should researchers resolve contradictions in pharmacological data across studies?

Advanced Research Question

  • Model variability : STZ doses (50 vs. 65 mg/kg) induce differing β-cell damage. Standardize protocols (e.g., STZ in citrate buffer, pH 4.5).
  • Dose-response curves : Re-evaluate efficacy thresholds (e.g., ED50) using nonlinear regression.
  • Meta-analysis : Pool data from ≥3 independent studies (fixed/random effects models) to assess heterogeneity (I² statistic) .

What strategies ensure compound stability during storage and in vitro assays?

Advanced Research Question

  • Storage : −20°C in airtight, light-resistant containers with desiccants (purity loss <5% over 12 months).
  • In vitro : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation. Monitor degradation via UPLC-UV at t = 0, 24, 48 hours (acceptance: <10% degradation) .

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